molecular formula C10H6Na2O7S2 B165143 Disodium 4-hydroxynaphthalene-2,7-disulphonate CAS No. 20349-39-7

Disodium 4-hydroxynaphthalene-2,7-disulphonate

Cat. No. B165143
CAS RN: 20349-39-7
M. Wt: 327.3 g/mol
InChI Key: RJMDNLVCFLKDBY-UHFFFAOYSA-L
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Description

Disodium 4-hydroxynaphthalene-2,7-disulphonate, also known as 4,5-Dihydroxynaphthalene-2,7-disulfonic Acid, Disodium Salt Dihydrate, is a chemical compound used in scientific research . It exhibits excellent solubility and has unique optical properties, making it ideal for applications such as fluorescence imaging, organic synthesis, and analytical chemistry.


Molecular Structure Analysis

The molecular formula of Disodium 4-hydroxynaphthalene-2,7-disulphonate is C10H6O8S2 . The InChI Key is HLVXFWDLRHCZEI-UHFFFAOYSA-L . The SMILES string is OC1=CC (=CC2=CC (=CC (O)=C12)S ( [O-]) (=O)=O)S ( [O-]) (=O)=O .


Chemical Reactions Analysis

While specific chemical reactions involving Disodium 4-hydroxynaphthalene-2,7-disulphonate are not available, it’s known to be used to improve the visualization of trichothecenes on developed TLC plates .


Physical And Chemical Properties Analysis

Disodium 4-hydroxynaphthalene-2,7-disulphonate is a powder with an off-white to beige to grey to light brown color . It has a high solubility.

Scientific Research Applications

Synthesis and Chemical Properties

Disodium 4-hydroxynaphthalene-2,7-disulphonate is related to compounds utilized in the synthesis of 1,3-Dihydroxynaphthalene, which is achieved through routes such as alkaline fusion and photocatalytic oxidation. The eco-friendly nature of photocatalytic hydroxylation highlights its potential for sustainable chemical synthesis (Zhang You-lan, 2005).

Environmental and Ecotoxicological Studies

The environmental impact and ecotoxicity of phthalates, a category of compounds related to Disodium 4-hydroxynaphthalene-2,7-disulphonate, have been extensively reviewed. For instance, Di(2-ethylhexyl)phthalate (DEHP) has been recognized as a priority pollutant due to its widespread use and persistence in the environment, with significant research focusing on its biodegradation under aerobic conditions and its potential ecotoxic effects on aquatic life (T. J. Wams, 1987).

Advanced Materials and Nanotechnology

Research has also extended into the development of advanced materials, such as polymer/layered silicate nanocomposites, where the structural and functional properties of related compounds are exploited to enhance material performance. These composites exhibit remarkable improvements in mechanical properties, thermal stability, and decreased gas permeability, indicating their potential for a wide range of applications (S. Ray & M. Okamoto, 2003).

Biomedical Applications

In the biomedical field, the reversible disulphide-thiol chemistry of compounds structurally related to Disodium 4-hydroxynaphthalene-2,7-disulphonate is being harnessed for the synthesis of polymers for drug delivery systems. The bio-cleavable disulphides and thiol-modification techniques offer novel approaches for site-specific drug release and the construction of biodegradable materials for therapeutic applications (Teboho Kgesa et al., 2015).

Environmental Remediation

Studies on the fate of emerging contaminants, including compounds similar to Disodium 4-hydroxynaphthalene-2,7-disulphonate, during sludge anaerobic digestion highlight the role of biodegradation in mitigating environmental pollution. The efficiency of these processes, however, varies based on operational parameters and the physicochemical properties of the contaminants (A. Stasinakis, 2012).

Safety And Hazards

Disodium 4-hydroxynaphthalene-2,7-disulphonate may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Disodium 4-hydroxynaphthalene-2,7-disulphonate is a versatile chemical compound with potential applications in fluorescence imaging, organic synthesis, and analytical chemistry. Its role as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic, and sulfinic acids suggests potential future directions in these areas .

properties

IUPAC Name

disodium;4-hydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMDNLVCFLKDBY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066597
Record name Disodium 4-hydroxynaphthalene-2,7-disulphonate
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Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 4-hydroxynaphthalene-2,7-disulphonate

CAS RN

20349-39-7, 79873-37-3, 330581-20-9
Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2)
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?)
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:2)
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Record name 2,7-Naphthalenedisulfonic acid, 4-hydroxy-, sodium salt (1:?)
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Record name Disodium 4-hydroxynaphthalene-2,7-disulphonate
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Record name Disodium 4-hydroxynaphthalene-2,7-disulphonate
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Record name Disodium 4-hydroxynaphthalene-2,7-disulphonate
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